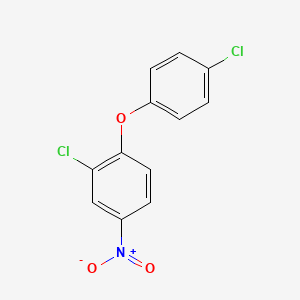

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCVXHVOOYCYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177077 | |

| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22544-07-6 | |

| Record name | 2,4′-Dichloro-4-nitrodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22544-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022544076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene CAS 22544-07-6 properties

An In-depth Technical Guide to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene (CAS 22544-07-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. We will delve into its fundamental properties, synthesis, reactivity, applications, analytical methodologies, and safety protocols, offering field-proven insights to support advanced research and development.

Core Chemical Identity and Physicochemical Properties

This compound is a diaryl ether with the CAS Registry Number 22544-07-6.[1][2] Its molecular structure incorporates two chlorinated benzene rings linked by an ether bond, with a nitro group substituent, making it a valuable building block in organic synthesis.

Chemical Structure

The structural arrangement of the molecule, featuring a nitro group ortho to one chlorine atom and para to the ether linkage, is critical to its reactivity.

Caption: Chemical structure of this compound.

Physicochemical Data

The compound is a yellow crystalline or powdery substance.[3] It is soluble in most organic solvents but has low solubility in water.[3] A summary of its key physicochemical properties is presented below. Note the discrepancy in reported melting points, which may be due to different measurement conditions or sample purities.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₇Cl₂NO₃ | [3][4][5] |

| Molecular Weight | 284.09 g/mol | [4][5] |

| Appearance | Yellow crystalline or powdery solid | [3] |

| Melting Point | 105-109 °C | [3][4][5] |

| 78-81 °C | [3] | |

| Boiling Point (Predicted) | 351.6 ± 32.0 °C at 760 mmHg | [3][4][5] |

| Density (Predicted) | 1.451 ± 0.06 g/cm³ | [3][4][5] |

| Flash Point | 166.4 °C | [3][4][5] |

| Vapor Pressure | 8.26E-05 mmHg at 25 °C | [3] |

| Solubility | Low solubility in water; soluble in most organic solvents. | [3] |

Synthesis and Chemical Reactivity

General Synthesis Pathway

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for forming diaryl ethers. The process generally involves the reaction of a suitably activated chloronitrobenzene with a chlorophenoxide.

The most logical route involves the reaction of 1,2-dichloro-4-nitrobenzene with 4-chlorophenol. The nitro group is a powerful electron-withdrawing group that strongly activates the benzene ring towards nucleophilic attack. It activates the ortho and para positions for substitution. In 1,2-dichloro-4-nitrobenzene, the chlorine at C1 is para to the nitro group, making it the primary site for nucleophilic displacement. The reaction is typically carried out in the presence of a base (like potassium carbonate or sodium hydroxide) to deprotonate the 4-chlorophenol, forming the more nucleophilic phenoxide ion.

Caption: Generalized workflow for the synthesis of the target compound.

Core Reactivity Insights

The molecule's reactivity is dictated by its functional groups:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated by the strong electron-withdrawing effect of the adjacent nitro group.[6][7] This makes it susceptible to displacement by strong nucleophiles. This reactivity is crucial for its role as an intermediate, allowing for the introduction of various functional groups (e.g., amines, alkoxides) at this position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common strategy in the synthesis of dyes, pharmaceuticals, and other complex molecules, converting the electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the ring's electronic properties.[7]

-

Electrophilic Aromatic Substitution (EAS): Further electrophilic substitution on either aromatic ring is generally difficult. The ring containing the nitro group is highly deactivated. The other ring is moderately deactivated by the chlorine atom and the ether oxygen (which is a weak deactivator in this context due to resonance withdrawal by the other ring).

Industrial and Research Applications

This compound is not typically an end-product but rather a versatile intermediate.[3] Its value lies in the strategic placement of its functional groups, which can be selectively modified to build more complex molecular architectures.

-

Agrochemical Synthesis: It serves as a precursor for certain classes of pesticides and herbicides.[3] The diaryl ether scaffold is present in many commercial agrochemicals.

-

Pharmaceutical and Dye Intermediates: The compound is a building block in the synthesis of pharmaceuticals and dyes.[3][8] For example, the reduction of the nitro group to an amine, followed by further reactions, is a common pathway to create complex dye structures or biologically active molecules.[9]

-

Material Science: Analogous halogenated nitroaromatic compounds are used in the development of specialty polymers and materials to enhance properties like thermal stability and chemical resistance.[10]

The causality behind its use is clear: it provides a rigid, pre-functionalized diaryl ether core. The nitro and chloro groups serve as synthetic handles for subsequent transformations, allowing for the efficient construction of target molecules without needing to build the diaryl ether framework from scratch.

Analytical Methodologies

The quantitative and qualitative analysis of this compound is essential for quality control, reaction monitoring, and environmental testing. While specific methods for this exact compound are not extensively published, standard protocols for nitroaromatic compounds are directly applicable.[11]

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Ultraviolet (UV) detector is the most common method for analyzing nitroaromatic compounds.[11] A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples or to confirm identity, GC-MS is highly effective. It provides both retention time data for quantification and a mass spectrum for definitive structural identification.[11]

-

High-Resolution Gas Chromatography (HRGC): For detecting trace amounts, HRGC with an Electron Capture Detector (ECD) offers excellent sensitivity for halogenated and nitro-containing compounds.[11]

Caption: General workflow for the analytical determination of the compound.

Exemplar Protocol: HPLC-UV Analysis

This protocol is a self-validating system for the routine analysis of product purity or reaction progress.

-

Standard Preparation:

-

Accurately weigh ~10 mg of a reference standard of this compound.

-

Dissolve in a 100 mL volumetric flask using acetonitrile as the diluent to create a 100 µg/mL stock solution.

-

Perform serial dilutions to prepare calibration standards at concentrations of 50, 25, 10, 5, and 1 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh a sample expected to contain the analyte.

-

Dissolve in acetonitrile to achieve an estimated final concentration within the calibration range (e.g., 25 µg/mL).

-

Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with UV Detector.

-

Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

-

-

Analysis and Quantification:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.999.

-

Inject the prepared sample.

-

Quantify the amount of the analyte in the sample by comparing its peak area to the standard curve.

-

Safety, Handling, and Storage

Proper handling of this compound is critical due to its potential hazards.[3]

Hazard Identification

The compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Signal Word: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Exposure Control and Personal Protection

A self-validating safety protocol involves consistent and correct use of personal protective equipment (PPE) and engineering controls.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[3][12]

-

Respiratory Protection: Avoid inhaling dust.[3][12] If dust is generated, use a NIOSH-approved particulate respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][12] Keep away from heat, sparks, and open flames.[12]

-

Disposal: Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations. Avoid release to the environment.[8]

References

- 1. CAS 22544-07-6 | 4654-5-81 | MDL MFCD00204156 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. 2,4'-dichloro-4-nitrodiphenyl ether | CAS#:22544-07-6 | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 10. chemimpex.com [chemimpex.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. biosynce.com [biosynce.com]

- 13. fishersci.com [fishersci.com]

Synthesis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] The document details the prevalent synthetic methodology, rooted in nucleophilic aromatic substitution (SNAr), and offers a robust, step-by-step experimental protocol. It further delves into the mechanistic underpinnings of the reaction, purification techniques, analytical characterization, and critical safety considerations. This guide is intended to equip researchers and chemical development professionals with the necessary knowledge to safely and efficiently synthesize this target compound.

Introduction and Significance

This compound, with the chemical formula C₁₂H₇Cl₂NO₃, is a yellow crystalline solid.[1][2] Its molecular structure, featuring a diaryl ether linkage, is a common motif in biologically active molecules. Consequently, this compound serves as a valuable building block in the synthesis of more complex molecules, including pesticides and pharmaceutical agents.[1] A thorough understanding of its synthesis is therefore crucial for professionals engaged in fine chemical manufacturing and drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₇Cl₂NO₃ | [1][2] |

| Molecular Weight | 284.09 g/mol | [2][3] |

| Appearance | Yellow crystalline or powdery substance | [1] |

| Melting Point | 105-109 °C | [2] |

| Boiling Point | 351.6 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in most organic solvents; low solubility in water. | [1] |

| CAS Number | 22544-07-6 | [2][4][5] |

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This specific transformation is often categorized as an Ullmann condensation or Ullmann-type reaction, which involves the copper-catalyzed formation of aryl ethers from an aryl halide and an alcohol or phenol.[6][7]

The chosen strategy involves the reaction between 2,4-dichloronitrobenzene and 4-chlorophenol in the presence of a base.

Rationale for Reagent Selection

-

2,4-Dichloronitrobenzene (Substrate): The benzene ring of this substrate is "activated" towards nucleophilic attack. The potent electron-withdrawing nitro group (-NO₂) at the para-position (C4) and the chloro group at the ortho-position (C2) relative to the reaction center (C1) are critical. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[8][9] The chlorine atom at the C1 position is the target for substitution as it is para to the strongly activating nitro group.

-

4-Chlorophenol (Nucleophile): The hydroxyl group of 4-chlorophenol, upon deprotonation by a base, forms the potent 4-chlorophenoxide nucleophile. This anion readily attacks the electron-deficient carbon of the activated aryl halide.

-

Base (e.g., Potassium Hydroxide, KOH): A base is essential to deprotonate the 4-chlorophenol, generating the required phenoxide nucleophile. The choice of a strong base ensures a sufficient concentration of the active nucleophile to drive the reaction forward.

-

Copper Catalyst (Optional but Recommended): While SNAr reactions can proceed without a catalyst if the ring is sufficiently activated, Ullmann-type reactions traditionally employ copper catalysts (e.g., CuI, Cu₂O, or copper powder).[6][10] The catalyst facilitates the coupling, often allowing for milder reaction conditions and improved yields. The mechanism is believed to involve the formation of a copper(I) phenoxide species which then reacts with the aryl halide.[7]

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The 4-chlorophenoxide ion attacks the C1 carbon of 2,4-dichloronitrobenzene, which bears a partial positive charge due to the inductive and resonance effects of the attached nitro and chloro groups. This step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8]

-

Leaving Group Elimination: The aromaticity is restored by the elimination of the chloride ion from the C1 position. This step is typically fast and irreversible, driving the equilibrium towards the product.

Diagram 1: Generalized SNAr Addition-Elimination Mechanism.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for Ullmann-type reactions.[6] Researchers must conduct their own risk assessment and optimization based on laboratory conditions and available equipment.

Materials and Reagents

Table 2: Reagents and Materials

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2,4-Dichloronitrobenzene | 611-06-3 | 192.00 | 19.2 g | 0.10 |

| 4-Chlorophenol | 106-48-9 | 128.56 | 14.1 g | 0.11 (1.1 eq) |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 6.7 g | 0.12 (1.2 eq) |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.95 g | 0.005 (5 mol%) |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 200 mL | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Nitrogen/Argon inlet

-

Separatory funnel

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry and purged with an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: To the flask, add 2,4-dichloronitrobenzene (19.2 g, 0.10 mol), 4-chlorophenol (14.1 g, 0.11 mol), potassium hydroxide (6.7 g, 0.12 mol), and copper(I) iodide (0.95 g, 0.005 mol).

-

Solvent Addition: Add dimethylformamide (DMF, 200 mL) to the flask. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the cations, leaving the phenoxide nucleophile more reactive.[6]

-

Reaction Execution: Begin stirring the mixture and slowly heat it to 120-140 °C using the heating mantle. Maintain this temperature and continue stirring under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][11] The reaction is typically complete within 8-12 hours.

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the dark reaction mixture into 1 L of cold water with stirring. This will precipitate the crude product.

-

Acidify the aqueous mixture to pH ~2-3 with concentrated hydrochloric acid (HCl) to neutralize any remaining base and protonate any unreacted phenoxide.

-

Filter the resulting solid precipitate using a Büchner funnel.

-

Wash the filter cake thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts.

-

Dry the crude product in a vacuum oven at 50-60 °C.

-

Diagram 2: Experimental Workflow for Synthesis and Purification.

Purification

The crude product can be purified by recrystallization. Ethanol is a suitable solvent.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the final product under vacuum to yield this compound as a yellow crystalline solid.

Analytical Characterization

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

-

Melting Point: Compare the observed melting point with the literature value (105-109 °C).[2] A sharp melting range indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and to separate it from any starting materials or byproducts.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the molecular weight of the compound (284.09 g/mol ) and provide fragmentation patterns consistent with the structure.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation by showing the chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C ether linkage, the aromatic C-Cl bonds, and the characteristic strong asymmetric and symmetric stretches of the -NO₂ group.

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][12]

-

Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust and vapors.[13]

-

Reagent Hazards:

-

2,4-Dichloronitrobenzene: Toxic in contact with skin and harmful if swallowed. Causes severe skin burns and eye damage.[12] It is also toxic to aquatic life.[12]

-

4-Chlorophenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage.

-

Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds should be collected in a designated container.[14]

Conclusion

The synthesis of this compound is reliably achieved through a copper-catalyzed nucleophilic aromatic substitution. The key to a successful synthesis lies in the activation of the 2,4-dichloronitrobenzene substrate by the ortho and para electron-withdrawing groups. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can effectively produce this important chemical intermediate for further application in research and development.

References

-

ChemBK. (2024). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 22544-07-6. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97%. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

IARC. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: International Agency for Research on Cancer. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

ChemBK. (n.d.). Benzene, 2-chloro-1-[(4-chlorophenoxy)methyl]-4-nitro-. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

- Google Patents. (2010). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Google Patents. (2015). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.

-

Chegg. (2021). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When.... Retrieved from [Link]

-

Katcher, M. H., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(10), 3613–3617. Retrieved from [Link]

-

Química Orgánica.org. (n.d.). Synthesis of aromatic compounds I. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (2016). CN105566373A - 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor.

- Google Patents. (2012). CN102399162A - Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde.

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Retrieved from [Link]

-

Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

-

Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. Retrieved from [Link]

-

UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 299-311. Retrieved from [Link]

-

SciSpace. (n.d.). Ullmann condensation. Retrieved from [Link]

-

OECD. (2002). SIDS Initial Assessment Report for 1-Chloro-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS 22544-07-6 | 4654-5-81 | MDL MFCD00204156 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. biosynce.com [biosynce.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed examination of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene, a key intermediate in the synthesis of various organic compounds. We will explore its chemical identity, including its IUPAC name and structural features, and present its physicochemical properties. A core focus of this document is a proposed synthetic pathway, complete with a detailed experimental protocol and workflow visualization, grounded in established principles of organic chemistry. Furthermore, this guide discusses the compound's primary applications, analytical characterization methods, and critical safety and handling protocols. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a thorough understanding of this versatile chemical building block.

Introduction to Diaryl Ethers and Nitroaromatics

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is found in a range of natural products and synthetic molecules, including pharmaceuticals and polymers, often imparting chemical stability and specific conformational properties. When combined with other functional groups, such as nitro (-NO₂) and chloro (-Cl) groups, the chemical reactivity and utility of the scaffold are significantly enhanced.

Nitroaromatic compounds, in particular, are cornerstones of industrial organic synthesis. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic substitution and can be readily reduced to an amino group, providing a gateway to a vast array of further chemical transformations. This compound is a prime example of a molecule that leverages these features, serving as a versatile intermediate for the synthesis of more complex target structures, such as dyes, pigments, and agrochemicals.

Chemical Identity and Structure Elucidation

A precise understanding of a compound's structure and nomenclature is fundamental to its study and application. This section details the formal naming, structure, and key identifiers for this compound.

IUPAC Nomenclature and Synonyms

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

The compound is also known by several synonyms in commercial and chemical literature, including:

-

2,4'-Dichloro-4-nitrodiphenyl ether

Chemical Structure

The molecule consists of a central benzene ring substituted with three different functional groups. A nitro group is located at position 4, a chlorine atom at position 2, and a 4-chlorophenoxy group at position 1. The 4-chlorophenoxy substituent itself is a phenyl group linked via an ether oxygen, with a chlorine atom at its para-position (position 4).

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used.

| Identifier | Value | Source(s) |

| CAS Number | 22544-07-6 | [1][3] |

| Molecular Formula | C₁₂H₇Cl₂NO₃ | [1][4] |

| Molecular Weight | 284.10 g/mol | [1][4] |

| InChI Key | RTCVXHVOOYCYNA-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)[O-])Cl)Cl | [2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and the appropriate methods for its handling and purification. This compound is a yellow crystalline or powdery solid. A summary of its key properties is provided below.

| Property | Value | Source(s) |

| Appearance | Yellow crystalline or powdery substance | |

| Melting Point | 105-109 °C | [2] |

| 78-81 °C | ||

| Boiling Point | 351.6 °C at 760 mmHg | [2] |

| 307.3 ± 25.0 °C at 760 mmHg | [3] | |

| Density | 1.451 g/cm³ | [2] |

| 1.1 ± 0.1 g/cm³ | [3] | |

| Flash Point | 166.4 °C | [2] |

| 139.7 ± 23.2 °C | [3] | |

| Solubility | Low solubility in water; soluble in most organic solvents | |

| LogP | 4.52 | [1] |

Note: Discrepancies in reported values are common and may depend on the purity of the sample and the analytical method used.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly effective because the potent electron-withdrawing nitro group at the para-position strongly activates the chlorine atom at position 1 for displacement by a nucleophile.

Proposed Synthetic Route: Williamson-type Ether Synthesis

The most logical and field-proven approach involves the reaction of 1,2-dichloro-4-nitrobenzene with 4-chlorophenol . The reaction is conducted in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

Causality of Experimental Choices:

-

Nucleophile Generation: The base (K₂CO₃) deprotonates the weakly acidic 4-chlorophenol to form the potassium 4-chlorophenoxide salt in situ. The resulting phenoxide is a much stronger nucleophile than the neutral phenol, which is essential for the substitution reaction to proceed efficiently.

-

Solvent Selection: A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive. It also has a high boiling point, allowing the reaction to be heated to overcome the activation energy barrier.

-

Leaving Group Activation: The chlorine at C1 of 1,2-dichloro-4-nitrobenzene is the target for substitution. The nitro group at C4 stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex (the reaction intermediate), thereby lowering the activation energy for the substitution at the C1 position. The chlorine at C2 is significantly less activated and remains intact.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative methodology and should be adapted and optimized by qualified personnel. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Reagent Preparation

-

In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq.) and potassium carbonate (1.5 eq.).

-

Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable slurry.

Step 2: Reaction Initiation

-

Begin stirring and add 1,2-dichloro-4-nitrobenzene (1.05 eq.) to the mixture.

-

Heat the reaction mixture to 100-120 °C using an oil bath. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] The reaction is typically complete within 4-8 hours.

Step 3: Workup and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing cold water (10x the volume of DMF used). This step quenches the reaction and precipitates the crude product.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove DMF and inorganic salts.

-

Dry the crude product under vacuum.

Step 4: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a yellow crystalline solid.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic protocol described above.

Caption: Workflow for the synthesis of this compound.

Applications and Research Significance

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively addressed.

-

Intermediate for Agrochemicals: It serves as a building block for certain classes of pesticides and herbicides. The diaryl ether core is a common scaffold in agricultural chemistry.

-

Precursor for Dyes and Pigments: The nitro group can be readily reduced to an amine (-NH₂). This resulting aromatic amine is a key precursor (a diazo component) for producing a wide range of azo dyes and pigments.

-

Pharmaceutical and Organic Synthesis: While specific large-scale drug applications are not prominent in the literature, the compound's structure makes it a useful starting material for creating more complex molecules in medicinal chemistry research. The combination of the stable ether linkage and the reactive nitro and chloro groups allows for diverse synthetic manipulations.

Analytical Characterization

To ensure the purity and identity of synthesized this compound, standard analytical techniques are employed. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for analyzing this compound.[1] A typical method would use a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes.[1] This method can be scaled for preparative separation to isolate impurities or used in pharmacokinetic studies.[1]

Safety, Handling, and Toxicology

As with any chemical, proper handling of this compound is crucial. The available data indicates that the compound is toxic to humans, with the severity depending on the dose and route of exposure.

Hazard Identification

-

Toxicity: The compound is considered toxic. Chlorinated nitroaromatic compounds as a class are often associated with health hazards upon acute or chronic exposure.[5]

-

Irritation: Avoid contact with skin and eyes.[3]

-

Inhalation: Do not breathe dust.[2]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[3]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place away from heat and sources of ignition.[3][4]

Toxicological Profile

Specific toxicological data for this compound is limited in publicly accessible literature. However, it is structurally related to other chlorinated nitrobenzenes, such as 1-chloro-4-nitrobenzene and 2-nitrochlorobenzene. These related compounds are known to be toxic, may cause damage to organs through prolonged exposure, and are suspected carcinogens.[5] Given the structural similarities, a cautious approach assuming similar potential hazards is warranted until specific data becomes available.

Conclusion

This compound is a significant chemical intermediate with a well-defined structure and a range of industrial applications, particularly in the synthesis of agrochemicals and dyes. Its synthesis is readily achievable through standard organic chemistry reactions like nucleophilic aromatic substitution. While it is a valuable building block, its handling requires strict adherence to safety protocols due to its inherent toxicity. This guide provides the foundational knowledge required for scientists and researchers to safely and effectively utilize this compound in their work.

References

-

Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro- Request for Quotation. (2024). ChemBK. [Link]

-

This compound CAS 22544-07-6. BIOSYNCE. [Link]

-

This compound. (2018). SIELC Technologies. [Link]

-

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. PubChem, National Institutes of Health. [Link]

Sources

Physical and chemical properties of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

An In-depth Technical Guide to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety protocols for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data from established chemical and safety sources to provide a reliable and actionable resource.

Chemical Identity and Molecular Structure

This compound is a di-chlorinated nitroaromatic compound belonging to the diphenyl ether family. Its unique substitution pattern—a nitro group activating the ring towards nucleophilic substitution and two chlorine atoms—makes it a versatile intermediate in organic synthesis.

-

Chemical Name: this compound[1]

-

Synonyms: 2,4'-Dichloro-4-nitrodiphenyl ether, 3-Chloro-4-(4-chlorophenoxy)nitrobenzene[1]

Molecular Structure and Identifiers

The structure consists of a 4-chlorophenoxy group linked via an ether bond to a 2-chloro-4-nitrobenzene ring.

Caption: 2D structure of this compound.

-

Canonical SMILES: C1=CC(=CC=C1OC2=C(C=C(C=C2)[O-])Cl)Cl[1]

Physicochemical Properties

The compound is a yellow crystalline or powdery solid at room temperature.[2] Its solubility in water is low, but it is soluble in most common organic solvents.[2] A summary of its key physical properties is provided below.

| Property | Value | Source(s) |

| Appearance | Yellow crystalline or powdery substance | ChemBK[2] |

| Melting Point | 105-109 °C | Alfa Chemistry[1] |

| Boiling Point | 351.6 ± 32.0 °C (Predicted) | ChemBK, Alfa Chemistry[1][2] |

| Density | 1.451 ± 0.06 g/cm³ (Predicted) | ChemBK, Alfa Chemistry[1][2] |

| Flash Point | 166.4 °C | ChemBK, Alfa Chemistry[1][2] |

| Vapor Pressure | 8.26E-05 mmHg at 25°C | ChemBK[2] |

| Refractive Index | 1.623 | ChemBK[2] |

| Solubility | Low in water; Soluble in most organic solvents | ChemBK[2] |

Chemical Properties and Reactivity

Stability

The compound exhibits poor stability when exposed to light and heat, which can lead to decomposition.[2] Therefore, it should be stored in a sealed container away from light and heat sources.

Reactivity

The presence of the electron-withdrawing nitro group in the para position and a chlorine atom in the ortho position to the ether linkage makes the benzene ring electron-deficient. This electronic arrangement activates the ring for nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the C2 position can be displaced by various nucleophiles. This reactivity is fundamental to its utility as a chemical intermediate.

Synthesis Pathway

While specific, detailed reaction protocols are proprietary and vary by manufacturer, a general synthetic route has been described. The synthesis typically involves the reaction of a substituted diphenyl ether precursor.[2] A plausible generalized pathway involves the nitration and chlorination of a protected diphenyl ether.

Caption: Generalized synthetic workflow for the target compound.

This multi-step synthesis requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The choice of protecting groups and the specific nitrating and chlorinating agents are critical process parameters that must be optimized.

Applications in Research and Industry

The primary utility of this compound lies in its role as a versatile chemical intermediate.

-

Agrochemicals: It serves as a building block for the synthesis of various pesticides and herbicides.[2] The diphenyl ether scaffold is common in many commercial herbicidal agents.

-

Pharmaceuticals and Dyes: It is also utilized in the synthesis of other complex organic molecules, including dyes, pigments, and potential pharmaceutical compounds.[2] Its reactive sites allow for the introduction of diverse functional groups to build more complex molecular architectures.

Safety, Handling, and Toxicology

Due to its potential toxicity, handling this compound requires strict adherence to safety protocols.

Hazard Identification

The compound is considered toxic to humans, with the severity depending on the dose and duration of exposure.[2] It is crucial to avoid direct contact and inhalation.

Recommended Safety Protocols

A self-validating system of protocols ensures minimal exposure and safe handling.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Eye Protection: Safety goggles or a face shield are mandatory.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn.[2][4]

Handling Procedures:

-

Ventilation: All handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.

-

Contact Avoidance: Avoid all contact with skin and eyes.[2][4] Do not breathe dust.[2]

-

Contamination: In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Storage:

-

Store in a tightly sealed container to prevent exposure to air and moisture.[2][4]

-

Keep away from sources of ignition, heat, and combustible materials.[2][4]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity and concentration of this compound.

Exemplary HPLC Protocol

A reverse-phase (RP) HPLC method provides a robust and scalable technique for analysis.[5]

-

Column: Newcrom R1 or equivalent C18 column.[5]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is suitable for routine purity checks, pharmacokinetic studies, and can be scaled up for preparative separation to isolate impurities.[5]

Caption: Standard workflow for HPLC analysis of the compound.

References

-

Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro- Request for Quotation. ChemBK. [Link]

-

This compound CAS 22544-07-6. BIOSYNCE. [Link]

-

This compound | SIELC. SIELC Technologies. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. 22544-07-6|this compound|BLD Pharm [bldpharm.com]

- 4. biosynce.com [biosynce.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. CAS 22544-07-6 | 4654-5-81 | MDL MFCD00204156 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

A Comprehensive Spectroscopic Guide to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectral data for 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene (CAS No: 22544-07-6), a substituted diphenyl ether with applications as a chemical intermediate in the synthesis of pesticides, herbicides, dyes, and pharmaceuticals.[1] For researchers in synthetic chemistry and drug development, a thorough understanding of this molecule's spectroscopic signature is paramount for structural verification, purity assessment, and reaction monitoring. This document synthesizes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in established principles of spectroscopic interpretation for nitroaromatic and halogenated compounds. We will explore the causal relationships between the molecular structure and its spectral output, provide standardized protocols for data acquisition, and present a logical workflow for complete structural elucidation.

Molecular Structure and Foundational Characteristics

This compound is a complex aromatic molecule featuring two substituted benzene rings linked by an ether oxygen. Its chemical properties and spectral behavior are governed by the interplay of its constituent functional groups: two chloro substituents, a nitro group, and the diaryl ether linkage.

-

Molecular Formula: C₁₂H₇Cl₂NO₃[1]

-

Molecular Weight: 284.10 g/mol [2]

-

Appearance: Yellow crystalline or powdery substance.[1]

-

Degree of Unsaturation (DoU): The DoU is calculated to be 10. This value is consistent with the presence of two benzene rings (DoU = 4 each, totaling 8), one nitro group (DoU = 1), and one additional degree of unsaturation accounted for by the bicyclic nature of the connected rings.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination. The electronic environment of each proton (¹H) and carbon (¹³C) nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the molecular skeleton.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum is predicted to exhibit signals exclusively in the aromatic region (typically 6.5-8.5 ppm). The electron-withdrawing nature of the nitro group (NO₂) and the chlorine atoms, combined with the electron-donating effect of the ether oxygen, creates distinct electronic environments for each aromatic proton.

Causality Behind Predicted Shifts:

-

Nitro Group (NO₂): As a powerful electron-withdrawing group, the NO₂ group strongly deshields protons that are ortho and para to it.[3] This effect causes their signals to appear at a higher chemical shift (further downfield).

-

Ether Oxygen (-O-): The ether linkage is an electron-donating group through resonance, which shields ortho and para protons, shifting their signals to a lower chemical shift (upfield).[4][5]

-

Chlorine (-Cl): Chlorine is an electron-withdrawing group via induction but weakly electron-donating through resonance. Its net effect is deshielding, though less pronounced than that of a nitro group.

Based on these principles, we can predict the chemical shifts and coupling patterns for the seven aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-3 | ~8.30 | d | J ≈ 2-3 Hz | 1H | Ortho to NO₂, deshielded. Coupled only to H-5. |

| H-5 | ~8.10 | dd | J ≈ 9 Hz, J ≈ 2-3 Hz | 1H | Ortho to Cl, meta to NO₂. Coupled to H-6 and H-3. |

| H-6 | ~7.10 | d | J ≈ 9 Hz | 1H | Ortho to Ether O, shielded. Coupled only to H-5. |

| H-2', H-6' | ~7.45 | d | J ≈ 9 Hz | 2H | Ortho to Cl, shielded by ether O. Symmetrically equivalent. |

| H-3', H-5' | ~7.05 | d | J ≈ 9 Hz | 2H | Meta to Cl, ortho to ether O. Symmetrically equivalent. |

Caption: Predicted ¹H-¹H coupling relationships in the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Due to the lack of symmetry in the nitro-substituted ring and the symmetry in the chloro-substituted phenoxy ring, a total of 9 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum (6 for the nitro-chloro-benzene ring and 3 for the chlorophenoxy ring).

Causality Behind Predicted Shifts:

-

Ipso-Carbons: Carbons directly attached to electronegative atoms (O, Cl, N) are significantly deshielded. The carbon attached to the nitro group (C-4) will be highly deshielded.[3] Carbons attached to the ether oxygen (C-1, C-4') will also appear downfield.[6]

-

Ortho/Para/Meta Effects: Substituent effects follow predictable patterns. The nitro group strongly deshields the ortho and para carbons, while the ether oxygen shields them.

Table 2: Predicted ¹³C NMR Spectral Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 | ~155 | Attached to ether oxygen, deshielded. |

| C-2 | ~125 | Attached to chlorine. |

| C-3 | ~128 | Ortho to nitro group, deshielded. |

| C-4 | ~145 | Attached to nitro group, highly deshielded. |

| C-5 | ~122 | Meta to nitro group. |

| C-6 | ~118 | Ortho to ether oxygen, shielded. |

| C-1' | ~158 | Ipso-carbon of the phenoxy ring. |

| C-2', C-6' | ~130 | Ortho to ether oxygen. |

| C-3', C-5' | ~120 | Meta to ether oxygen. |

| C-4' | ~132 | Attached to chlorine. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the nitro group, the diaryl ether linkage, and the aromatic rings.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

|---|---|---|---|

| ~1530-1475 | Asymmetric NO₂ Stretch | Strong | Confirms the presence of an aromatic nitro group.[7][8] |

| ~1360-1290 | Symmetric NO₂ Stretch | Strong | The second key band confirming the nitro group.[7][8] |

| ~1270-1200 | Asymmetric C-O-C Stretch | Strong | Characteristic of an aryl ether.[9] |

| ~1070-1020 | Symmetric C-O-C Stretch | Medium | Complements the asymmetric stretch for ether identification. |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Indicates the presence of sp² C-H bonds. |

| ~1600, ~1475 | Aromatic C=C Stretch | Medium | Confirms the aromatic ring skeleton. |

| ~1100-1000 | C-Cl Stretch | Strong | Indicates the presence of chloro-substituents. |

| ~850-800 | C-H Out-of-Plane Bending | Strong | Pattern can hint at the substitution pattern of the rings. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that generates a molecular ion and a series of fragment ions.

-

Molecular Ion (M⁺˙): The nominal mass of the molecular ion is m/z 283. The presence of two chlorine atoms will produce a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

[M]⁺˙ peak (m/z 283): Contains two ³⁵Cl atoms.

-

[M+2]⁺˙ peak (m/z 285): Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺˙ peak (m/z 287): Contains two ³⁷Cl atoms.

-

The expected intensity ratio for these peaks will be approximately 9:6:1 , a definitive signature for a molecule containing two chlorine atoms.

-

Predicted Fragmentation Pathways: Fragmentation is driven by the formation of the most stable ions and neutral losses. For this molecule, cleavage is likely to occur at the ether linkage and involve the loss of the nitro group.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Neutral Loss | Rationale |

|---|---|---|---|

| 283/285/287 | [C₁₂H₇Cl₂NO₃]⁺˙ | - | Molecular Ion (M⁺˙) |

| 237/239/241 | [C₁₂H₇Cl₂O]⁺ | NO₂ | Loss of the nitro group is a common pathway for nitroaromatics.[10][11] |

| 172/174 | [C₆H₄ClNO₂]⁺ | C₆H₃ClO | Cleavage of the ether bond. |

| 127/129 | [C₆H₄ClO]⁺ | C₆H₃ClNO₂ | Cleavage of the ether bond. |

| 111 | [C₆H₄Cl]⁺ | C₆H₃O | Loss of oxygen from the chlorophenoxy fragment. |

Caption: A plausible fragmentation pathway for the title compound in EI-MS.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for acquiring spectral data for a solid organic compound like this compound are recommended.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of ~ -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and analyze the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover ~0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

FTIR Data Acquisition (ATR Method)

-

Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-surface absorbances.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (EI-MS via GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 100°C to 280°C).

-

-

MS Method:

-

The GC eluent is directed into the ion source of the mass spectrometer.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum, paying close attention to the molecular ion and the isotopic pattern.

Integrated Data Analysis and Structural Confirmation

The definitive confirmation of the structure of this compound is achieved by synthesizing the information from all three spectroscopic techniques.

Caption: Workflow for spectroscopic data integration and structural elucidation.

-

Mass Spectrometry first confirms the molecular weight (284 g/mol ) and the presence of two chlorine atoms via the M:M+2:M+4 isotopic pattern of 9:6:1 at m/z 283, 285, and 287.

-

IR Spectroscopy validates the presence of the key functional groups: the strong, characteristic peaks for the aromatic nitro group (~1530 and ~1350 cm⁻¹), the aryl ether C-O-C linkage (~1250 cm⁻¹), and C-Cl bonds (~1100 cm⁻¹).

-

NMR Spectroscopy provides the final, unambiguous proof of structure. The ¹H NMR shows the correct number of aromatic protons (7H) with the predicted chemical shifts and coupling patterns, confirming the 1,2,4-substitution on one ring and the 4-substitution on the other. The ¹³C NMR confirms the presence of 9 unique carbon environments, consistent with the proposed structure.

Together, these three techniques provide a self-validating system, where the data from each method corroborates the others, leading to a high-confidence structural assignment.

References

-

ChemBK. (2024). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro- Request for Quotation. Retrieved from [Link]

-

Riegl, P. H. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. Retrieved from [Link]

-

MDPI. (n.d.). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Retrieved from [Link]

-

Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

George Greco Goucher Chemistry. (2015, September 7). 04 13 NMR of Aromatics [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Fluxergy. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Schmidt, M., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 22544-07-6|this compound|BLD Pharm [bldpharm.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. azooptics.com [azooptics.com]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene in Organic Solvents: A Theoretical and Practical Approach

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Eschewing a simple data sheet, this document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's physicochemical properties, a theoretical framework for predicting its behavior in various organic solvents, and a robust, field-proven experimental protocol for generating precise solubility data.

Part 1: Physicochemical Profile and Solubility Implications

This compound is a diphenyl ether derivative used as a chemical intermediate in the synthesis of various agricultural and pharmaceutical compounds.[1] Understanding its solubility is a critical first step in reaction optimization, purification, formulation, and process scale-up. The molecule's structure, featuring two chlorinated phenyl rings and a nitro group, dictates its interaction with potential solvents.

A key predictor of solubility is the octanol-water partition coefficient (LogP), which measures a compound's lipophilicity. For this compound, the calculated LogP is 4.52, indicating it is a highly lipophilic and hydrophobic molecule.[2] This single value is fundamentally important, as it strongly suggests a preference for non-polar environments and predicts poor solubility in aqueous systems.

| Property | Value | Source(s) |

| CAS Number | 22544-07-6 | [3][4][5] |

| Molecular Formula | C₁₂H₇Cl₂NO₃ | [3][4][5] |

| Molecular Weight | 284.10 g/mol | [5] |

| Appearance | Yellow crystalline or powdery substance | [1] |

| Melting Point | 105-109 °C | [4] |

| Calculated LogP | 4.52 | [2] |

Part 2: Theoretical Framework for Solubility in Organic Solvents

The foundational principle governing solubility is that "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[6] A solute will dissolve most readily in a solvent that engages in similar types of interactions. For a complex organic molecule like this compound, the dominant interactions are London dispersion forces due to its large, non-polar aromatic structure. The polar nitro group and ether linkage contribute some dipole-dipole character, but the molecule lacks hydrogen bond donors.

Based on its high LogP value and structural features, we can predict its solubility across a spectrum of common laboratory solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the predominance of non-polar surface area, the compound is expected to exhibit high solubility in aromatic and aliphatic hydrocarbon solvents. The van der Waals forces between the solute and these solvents are strong and energetically favorable. Analogous nitro-substituted diphenyl ethers are known to be soluble in solvents like toluene and benzene.[7]

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): High to moderate solubility is anticipated. Solvents like dichloromethane can effectively solvate the molecule via dipole-dipole interactions and dispersion forces.[8] The solubility in ketones like acetone may be slightly lower but still significant.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be limited. While these solvents have a polar hydroxyl group, their primary intermolecular force is hydrogen bonding. Since our target compound cannot act as a hydrogen bond donor, it will struggle to disrupt the strong solvent-solvent hydrogen bonding network, leading to lower solubility.[6]

While these predictions provide a strong directional guide, it is noteworthy that advanced computational methods, such as quantitative structure-property relationship (QSPR) models and thermodynamic cycles, are increasingly used to generate more precise in silico solubility predictions, particularly in pharmaceutical research.[9][10]

Part 3: A Validated Experimental Protocol for Equilibrium Solubility Determination

Theoretical predictions require experimental validation for practical application. The Isothermal Saturation Method , often referred to as the shake-flask method, remains the gold standard for determining the equilibrium (or thermodynamic) solubility of a solid in a liquid.[11][12] It is a direct, reliable measure of the saturation point of a solute in a solvent at a specified temperature.

The following protocol is a self-validating system designed for accuracy and reproducibility.

Step-by-Step Methodology: Isothermal Saturation

-

Preparation:

-

Rationale: To ensure that saturation is achieved, an excess of the solid compound must be added. This creates a slurry where the dissolved and undissolved states can reach a dynamic equilibrium.

-

Procedure: Add an excess amount of this compound (e.g., 50-100 mg) to a clean vial (e.g., a 4 mL glass vial with a screw cap). The exact mass of the excess solid does not need to be known, but it must be visibly present throughout the experiment.

-

-

Solvent Addition:

-

Rationale: A precise volume of the chosen organic solvent is added to establish a known concentration basis for the final calculation.

-

Procedure: Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial containing the solid.

-

-

Equilibration:

-

Rationale: This is the most critical step. The mixture must be agitated at a constant temperature for a sufficient period to ensure the system reaches thermodynamic equilibrium. For many compounds, 24 to 72 hours is required. Insufficient time is the most common source of error, leading to an underestimation of solubility.

-

Procedure: Seal the vial tightly and place it in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Agitate the slurry continuously for at least 48 hours. After this period, allow the vials to rest in the incubator for several hours to let the undissolved solid settle.

-

-

Phase Separation:

-

Rationale: The saturated supernatant must be separated from the excess solid without altering the temperature or causing solvent evaporation, both of which would change the solubility.

-

Procedure: Using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter), carefully draw the clear, saturated supernatant from the vial. It is crucial to pre-warm the syringe to the experimental temperature to prevent precipitation upon contact. Immediately transfer the filtrate to a pre-weighed, clean vial.

-

-

Quantification (Gravimetric Method):

-

Rationale: The gravimetric method is a straightforward and robust way to determine the mass of the dissolved solute. It relies on the complete removal of the solvent.

-

Procedure:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Remove the solvent under a gentle stream of nitrogen or by using a vacuum oven at a temperature well below the compound's melting point to avoid degradation.

-

Once the solid residue is completely dry, weigh the vial again. The difference between this final mass and the initial vial mass is the mass of the dissolved solute.

-

-

-

Calculation:

-

Rationale: To express solubility in standard units.

-

Procedure: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of solvent used (mL)

-

Alternatively, using the mass of the solution and solvent density, a more precise mass-based solubility can be determined.

-

-

Part 4: Data Presentation and Workflow Visualization

For systematic research, experimental results should be recorded in a structured format. The table below serves as a template for organizing solubility data across various solvents.

Table 2: Experimental Solubility Data Template for this compound

| Organic Solvent | Solvent Type | Dielectric Constant (20°C) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|---|---|

| Toluene | Non-Polar | 2.4 | 25.0 | ||

| Dichloromethane | Polar Aprotic | 9.1 | 25.0 | ||

| Acetone | Polar Aprotic | 21.0 | 25.0 | ||

| Ethyl Acetate | Polar Aprotic | 6.0 | 25.0 | ||

| Ethanol | Polar Protic | 24.6 | 25.0 |

| Methanol | Polar Protic | 33.0 | 25.0 | | |

The experimental workflow for the Isothermal Saturation Method is visualized in the diagram below.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. CAS 22544-07-6 | 4654-5-81 | MDL MFCD00204156 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 22544-07-6|this compound|BLD Pharm [bldpharm.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. US4618727A - Nitro substituted diphenyl ethers - Google Patents [patents.google.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. d-nb.info [d-nb.info]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dissolutiontech.com [dissolutiontech.com]

A Preliminary Investigation of the Bioactivity of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a structured, preliminary investigation into the potential bioactivity of the synthetic organic compound, 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene. Given the current scarcity of biological data for this molecule, this document serves as a foundational roadmap for its initial characterization. We present a multi-pronged approach commencing with fundamental physicochemical analysis, followed by a tiered screening cascade designed to assess its cytotoxic, antimicrobial, and anti-inflammatory properties. Each proposed experimental phase is detailed with validated, step-by-step protocols, emphasizing the scientific rationale behind the methodological choices. This guide is intended to provide drug discovery and development professionals with a robust framework for the initial bio-characterization of novel chemical entities like this compound.

Introduction and Physicochemical Profile

This compound (CAS No. 22544-07-6) is a diphenyl ether derivative with the molecular formula C12H7Cl2NO3.[1] Its structure, featuring two chlorinated benzene rings and a nitro group, suggests its potential as a chemical intermediate in the synthesis of more complex molecules such as pesticides, dyes, and pharmaceuticals.[1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C12H7Cl2NO3 | [1] |

| Appearance | Yellow crystalline/powdery substance | [1] |

| Melting Point | 78-109°C (range from different sources) | [1] |

| Solubility | Soluble in most organic solvents; low solubility in water | [1] |

| Stability | Poor stability to light and heat | [1] |